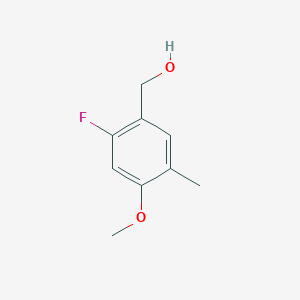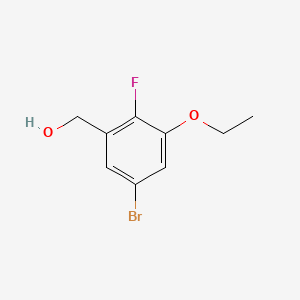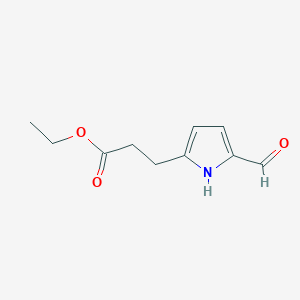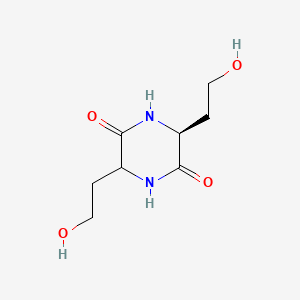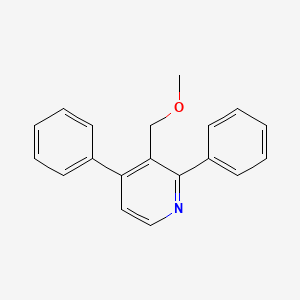![molecular formula C9H15F3N2 B14024033 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a trifluoromethyl group attached to an octahydro-2H-pyrido[1,2-a]pyrazine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine can be achieved through several methods. One approach involves the cyclization of diamino alcohols with bromo- or chloroamides . Another method includes a one-pot synthesis involving a nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrido[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine involves its interaction with molecular targets such as receptors and enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-2H-pyrido[1,2-a]pyrazine: Lacks the trifluoromethyl group but shares the core structure.
Pyrrolopyrazine Derivatives: Contain similar nitrogen-containing heterocyclic structures.
Uniqueness
The presence of the trifluoromethyl group in 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical and biological properties, making it a unique and valuable molecule for research and development .
Eigenschaften
Molekularformel |
C9H15F3N2 |
|---|---|
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)8-6-14-4-2-1-3-7(14)5-13-8/h7-8,13H,1-6H2 |
InChI-Schlüssel |
FXXQFVDRTIOIPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CC(NCC2C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


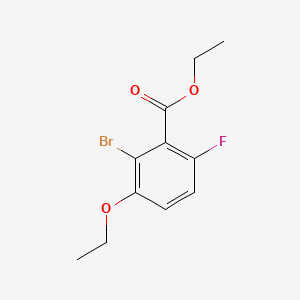


![Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14023964.png)
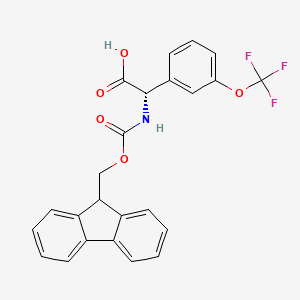
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B14023970.png)
